molecular formula C21H23FN4O2 B2640557 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one CAS No. 2415562-20-6

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one

Cat. No.: B2640557
CAS No.: 2415562-20-6
M. Wt: 382.439
InChI Key: BOLWBQQCMJSWDU-UHFFFAOYSA-N
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Description

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one is a complex organic compound that features a unique combination of cyclopropylpyridazine and octahydropyrrolo[3,4-c]pyrrole structures

Preparation Methods

The synthesis of 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropylpyridazine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Construction of the octahydropyrrolo[3,4-c]pyrrole ring: This step typically involves a series of cyclization and reduction reactions.

    Attachment of the fluorophenoxy group: This is usually done through a nucleophilic substitution reaction, where the fluorophenoxy group is introduced to the ethanone backbone.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the molecule, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including receptor-ligand interactions and enzyme inhibition.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[5-(6-Cyclopropylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2/c22-17-3-1-2-4-19(17)28-13-21(27)26-11-15-9-25(10-16(15)12-26)20-8-7-18(23-24-20)14-5-6-14/h1-4,7-8,14-16H,5-6,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLWBQQCMJSWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CC4CN(CC4C3)C(=O)COC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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